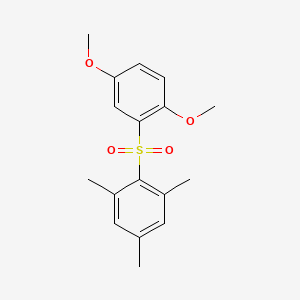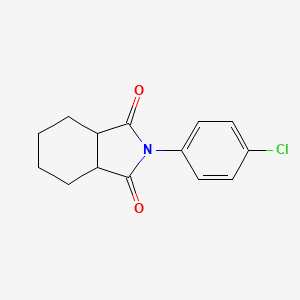![molecular formula C22H13Cl2N3O3S B4963847 2-chloro-N-[5-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4963847.png)
2-chloro-N-[5-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[5-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazole-based molecule that has been synthesized using specific methods, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[5-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide involves the inhibition of specific enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins. This leads to the accumulation of misfolded proteins and induces apoptosis. In addition, this compound has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-chloro-N-[5-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide has been shown to have biochemical and physiological effects in various in vitro and in vivo models. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. In addition, it has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This can lead to the inhibition of tumor growth and metastasis. In inflammation models, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-N-[5-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide in lab experiments include its potent anticancer and anti-inflammatory effects. This compound has been shown to be effective in various cancer cell lines and animal models. In addition, it has also been shown to have anti-inflammatory effects in various in vitro and in vivo models. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 2-chloro-N-[5-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide. One possible direction is to investigate its potential use as a therapeutic agent for cancer and inflammation. Further studies are needed to determine its safety and efficacy in animal models and human trials. Another direction is to investigate the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds. In addition, the potential use of this compound in combination with other anticancer and anti-inflammatory agents should also be investigated.
Synthesemethoden
The synthesis method of 2-chloro-N-[5-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide involves the reaction of 4-chloroaniline, 4-nitrobenzaldehyde, and 2-chloroacetyl chloride in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is then cyclized to form the thiazole ring. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[5-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has also been studied for its potential use as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
2-chloro-N-[5-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2N3O3S/c23-15-9-5-14(6-10-15)20-19(13-7-11-16(12-8-13)27(29)30)25-22(31-20)26-21(28)17-3-1-2-4-18(17)24/h1-12H,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGGXKZYFYXMBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=C(S2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[5-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4963780.png)
![dimethyl 5-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4963781.png)


![2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[2-(methylthio)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4963792.png)
amino]methyl}-N,N-dimethylaniline](/img/structure/B4963793.png)
![2-[(4-butoxybenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4963801.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B4963812.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B4963822.png)

![1-(3-{1-[(3,4-dimethoxyphenyl)acetyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B4963834.png)

![5-(4-chlorophenyl)-N-(4-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B4963845.png)
![2-({1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4963852.png)